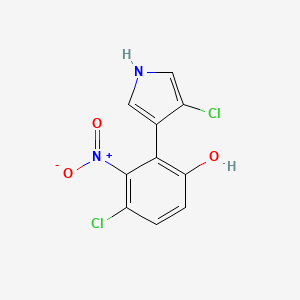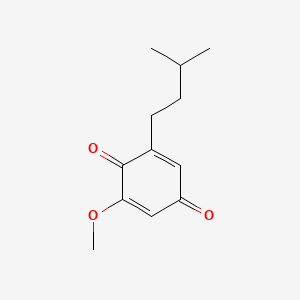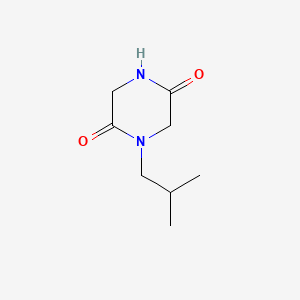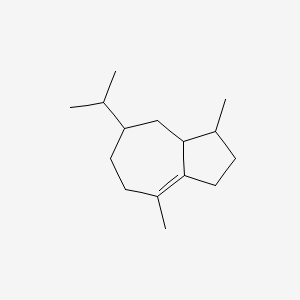
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol is a natural product found in Pseudomonas with data available.
Scientific Research Applications
1. Anticancer Drug Synthesis
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol and its derivatives play a significant role as intermediates in the synthesis of small molecule anticancer drugs. Zhang, Zhou, Gu, and Xu (2019) demonstrated a high-yield synthetic method for a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, which is synthesized through multiple steps including halogenation, coupling, and nucleophilic reactions, achieving an overall yield of 85% (Zhang, Zhou, Gu, & Xu, 2019).
2. Anion Sensing Applications
The compound and its analogs can be used in colorimetric sensors for detecting anions. Gale, Twyman, Handlin, and Sessler (1999) found that the intense yellow color of the 4-nitrophenolate anion dissipates upon complex formation with meso-octamethylcalix[4]pyrrole, indicating potential applications in anion detection (Gale, Twyman, Handlin, & Sessler, 1999).
3. Water Decontamination
This chemical is also relevant in environmental science, particularly for decontamination processes. Mehrizad and Gharbani (2014) studied the removal of chloro-2-nitrophenol, a related compound, from aqueous solutions using graphene, suggesting its potential for environmental cleanup applications (Mehrizad & Gharbani, 2014).
4. Advanced Oxidation Processes
4-Chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol can be degraded using various advanced oxidation processes (AOPs), which is essential for managing its environmental impact. Saritha, Aparna, Himabindu, and Anjaneyulu (2007) compared different AOPs, including UV, H₂O₂, and Fenton processes, for the degradation of 4-chloro-2-nitrophenol, a structurally similar compound (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
properties
CAS RN |
15345-51-4 |
|---|---|
Molecular Formula |
C10H6Cl2N2O3 |
Molecular Weight |
273.069 |
IUPAC Name |
4-chloro-2-(4-chloro-1H-pyrrol-3-yl)-3-nitrophenol |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-6-1-2-8(15)9(10(6)14(16)17)5-3-13-4-7(5)12/h1-4,13,15H |
InChI Key |
HCTYUKFXOOTSDB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)C2=CNC=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)

![(1S,2S,3R,6Z,7S,9R,10S)-6-ethylidene-3-hydroxy-11,20-dimethyl-4,21-dioxa-11,20-diazahexacyclo[8.7.3.22,9.01,10.02,7.012,17]docosa-12,14,16-trien-22-one](/img/structure/B579012.png)
![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)
![2-[4-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B579016.png)
![2H-[1,3]Thiazolo[5,4-E]indazole](/img/structure/B579017.png)




